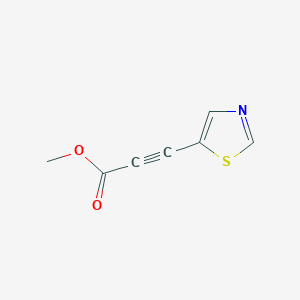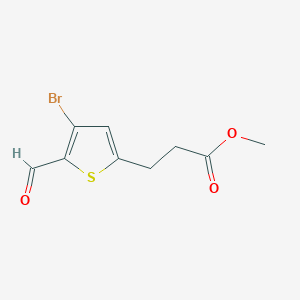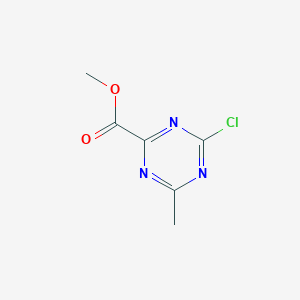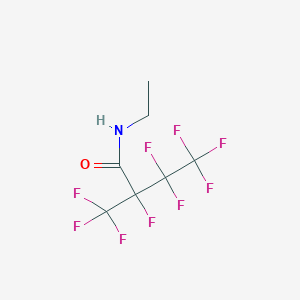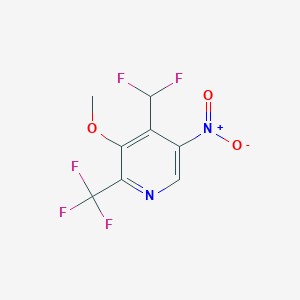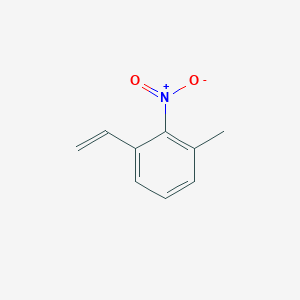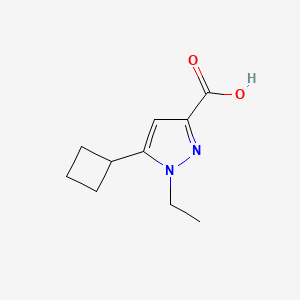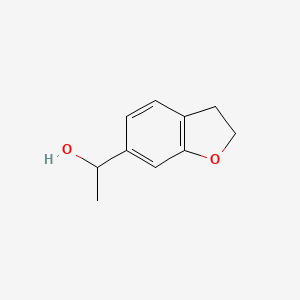
1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C11H13BrO2. This compound is characterized by a benzene ring substituted with a bromine atom, a cyclopropyl group, and two methoxy groups. It is a derivative of benzene and is used in various chemical reactions and applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropyl-4,5-dimethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 2-cyclopropyl-4,5-dimethoxybenzene derivatives.
Oxidation: Formation of 2-cyclopropyl-4,5-dimethoxybenzoquinone.
Reduction: Formation of cyclopropyl-4,5-dimethoxybenzene.
Scientific Research Applications
1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is stabilized by resonance and subsequently undergoes deprotonation to yield the substituted product. The methoxy groups are electron-donating, enhancing the reactivity of the benzene ring towards electrophiles .
Comparison with Similar Compounds
- 1-Bromo-2,4-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 4-Bromo-1,2-dimethoxybenzene
Comparison: 1-Bromo-2-cyclopropyl-4,5-dimethoxybenzene is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity. In contrast, other similar compounds may lack this group, resulting in different chemical behaviors and applications .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-bromo-2-cyclopropyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C11H13BrO2/c1-13-10-5-8(7-3-4-7)9(12)6-11(10)14-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
HDTHQSKRVPPICY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2CC2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)


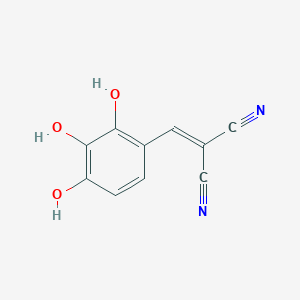
![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
